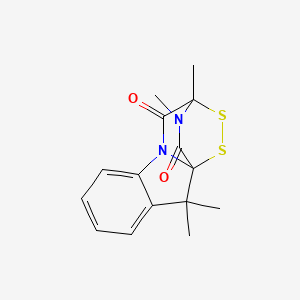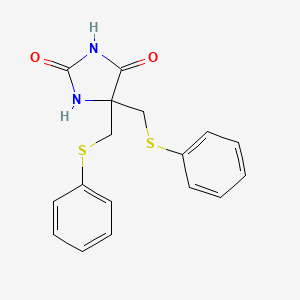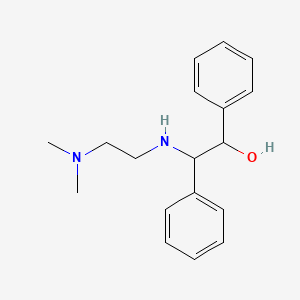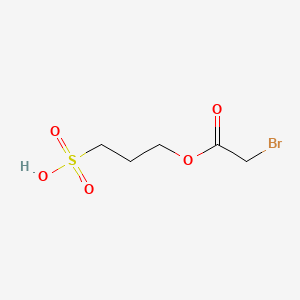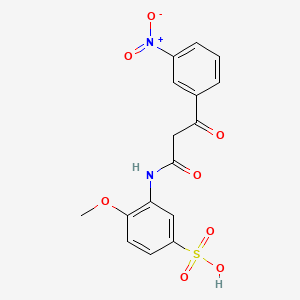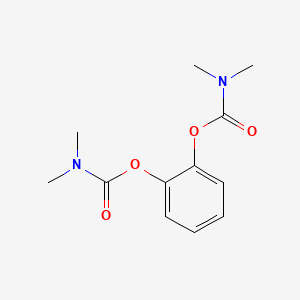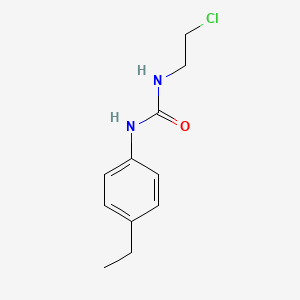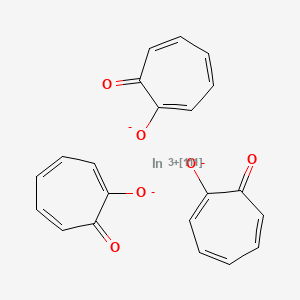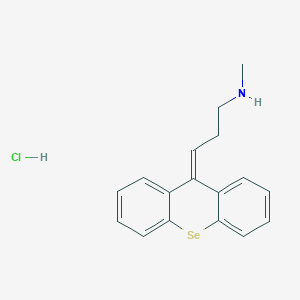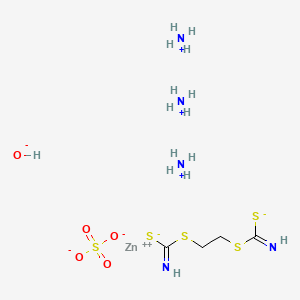
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is a complex chemical compound with a unique structure that includes zinc and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves multiple steps, including the reaction of zinc salts with sulfur-containing ligands. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using zinc sulfate and other sulfur-containing reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization or filtration .
Análisis De Reacciones Químicas
Types of Reactions
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc and sulfur atoms, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or sulfides .
Aplicaciones Científicas De Investigación
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves its interaction with molecular targets such as enzymes and proteins. The zinc atoms can coordinate with active sites, altering the function of these biomolecules. Additionally, the sulfur atoms can participate in redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc sulfate
- Zinc hydroxide
- Zinc sulfide
- Triazole derivatives
Uniqueness
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is unique due to its complex structure, which combines zinc and sulfur atoms in a specific arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C4H19N5O5S5Zn |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.3H3N.H2O4S.H2O.Zn/c5-3(7)9-1-2-10-4(6)8;;;;1-5(2,3)4;;/h1-2H2,(H2,5,7)(H2,6,8);3*1H3;(H2,1,2,3,4);1H2;/q;;;;;;+2/p-2 |
Clave InChI |
CIUIUMSJUSUKGY-UHFFFAOYSA-L |
SMILES canónico |
C(CSC(=N)[S-])SC(=N)[S-].[NH4+].[NH4+].[NH4+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


